3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid
Overview
Description
3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid is an organic compound that features a fluorinated phenyl group attached to a dimethylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-fluorobenzene with 2,2-dimethylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound, while reduction could produce 3-(3-fluorophenyl)-2,2-dimethylpropanol.
Scientific Research Applications
3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound may be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and specificity for certain targets. Additionally, the dimethylpropanoic acid moiety can influence the compound’s solubility and stability, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylacetic acid: Similar in structure but lacks the dimethylpropanoic acid moiety.
2,2-Dimethylpropanoic acid: Lacks the fluorinated phenyl group.
3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid: Similar but with the fluorine atom in a different position on the phenyl ring.
Uniqueness
3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid is unique due to the specific positioning of the fluorine atom on the phenyl ring and the presence of the dimethylpropanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C12H15F O2
- Molecular Weight: Approximately 214.21 g/mol
- Structural Features: The compound contains a fluorinated phenyl group attached to a dimethylpropanoic acid structure. The presence of fluorine enhances chemical stability and lipophilicity, which are desirable traits for drug candidates.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:
- Binding Affinity: The fluorine atom on the phenyl ring increases the compound's binding affinity for specific biological targets, enhancing its efficacy.
- Solubility and Stability: The dimethylpropanoic acid moiety contributes to the compound's solubility and stability, which are critical for its biological activity.
In Vitro Studies
In vitro assays have been conducted to assess the compound's interaction with various biological targets:
- Glutamate Receptor Modulation: Research indicates that compounds with similar structures may selectively interact with glutamate receptor subtypes, influencing synaptic activity .
- Enzyme Interaction Studies: Interaction studies suggest that the compound could be useful in studying enzyme interactions and metabolic pathways due to its structural characteristics.
Case Studies
- Dipeptidyl Peptidase-4 (DPP-4) Inhibition:
- Cancer Chemoprevention:
Comparative Analysis of Related Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
3-Amino-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid | Neuropharmacological modulation | Interaction with glutamate receptors |
3-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid | Anti-inflammatory and anticancer | Enzyme interaction modulation |
DPP-4 Inhibitors (e.g., Sitagliptin) | Diabetes management | Inhibition of DPP-4 enzyme |
Properties
IUPAC Name |
3-(3-fluorophenyl)-2,2-dimethylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-11(2,10(13)14)7-8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNCWQHEDGNFOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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